3alpha,12alpha-Diacetoxypregnan-20-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 12-ACO-17-AC-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-YL ESTER typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ACETIC ACID 12-ACO-17-AC-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-YL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
ACETIC ACID 12-ACO-17-AC-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-YL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which ACETIC ACID 12-ACO-17-AC-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-YL ESTER exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- ACETIC ACID 16-ACO-17-AC-17-HO-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-YL ESTER
- ACETIC ACID 17-ETHYNYL-17-HO-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-YL ESTER
- ACETIC ACID 17-AC-3,12-DIHYDROXY-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-7-YL ESTER
Uniqueness
What sets ACETIC ACID 12-ACO-17-AC-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-YL ESTER apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as in the synthesis of specialized polymers and in biochemical research .
Properties
Molecular Formula |
C25H38O5 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(3R,12S)-17-acetyl-12-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17?,18-,19?,20?,21?,22?,23+,24?,25?/m1/s1 |
InChI Key |
VYZPGMGWYUEREY-USHWDZLRSA-N |
Isomeric SMILES |
CC(=O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
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